molecular formula C16H9Cl2NOS B2991962 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-57-1

3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No.: B2991962
CAS No.: 303985-57-1
M. Wt: 334.21
InChI Key: YMKOSLXJKJTAMX-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a chemical compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a 2,4-dichlorophenyl group and a methoxy group The carbonitrile group is attached to the second position of the benzothiophene ring

Preparation Methods

The synthesis of 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Methoxylation: The methoxy group can be introduced through an etherification reaction using a suitable methoxy precursor.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It can be used as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials due to its unique electronic properties.

    Biological Research: The compound can be used as a tool for studying biological processes and pathways, including enzyme inhibition and receptor binding studies.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials, serving as a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors involved in cancer cell proliferation.

Comparison with Similar Compounds

3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenyl)-1-benzothiophene: This compound lacks the methoxy and carbonitrile groups, which may result in different chemical and biological properties.

    3-(2,4-Dichlorophenyl)-1-benzothiophene-2-carbonitrile: This compound lacks the methoxy group, which may affect its electronic properties and reactivity.

    3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene: This compound lacks the carbonitrile group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which can result in unique chemical and biological properties that are not observed in other similar compounds.

Biological Activity

3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, focusing on its anticancer effects, mechanisms of action, and other pharmacological activities.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with a dichlorophenyl group and a methoxy group, contributing to its unique chemical properties. The presence of the carbonitrile group is also notable for its potential reactivity in biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • A-549 (lung cancer)
  • MCF7 (breast cancer)
  • HCT-116 (colon cancer)

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have suggested that it can modulate key signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential efficacy of this compound.

  • Antioxidant Activity : The compound has demonstrated DPPH radical-scavenging activity, indicating its potential as an antioxidant. In comparative studies, it showed moderate activity against standard antioxidants like ascorbic acid .
  • In vitro Antiproliferative Activity : In a study involving various derivatives of benzothiophene compounds, those structurally similar to this compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, suggesting potent antiproliferative effects .
  • Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy. For instance, certain benzothiophene derivatives have shown improved activity when used in combination with established drugs like doxorubicin .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μmol/mL) Reference
AntiproliferativeA-5490.02 - 0.08
Antioxidant (DPPH Scavenging)N/AModerate
Synergistic with DoxorubicinN/AEnhanced

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NOS/c17-11-6-5-10(13(18)7-11)9-20-16-12-3-1-2-4-14(12)21-15(16)8-19/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKOSLXJKJTAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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